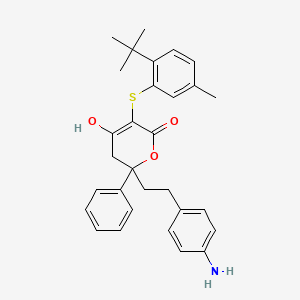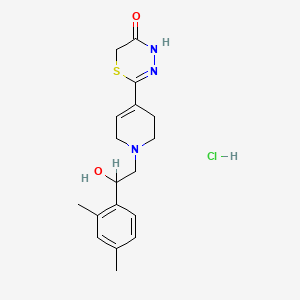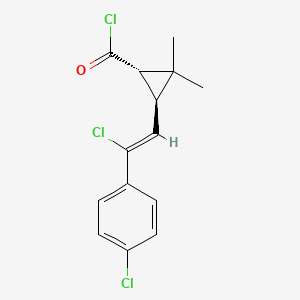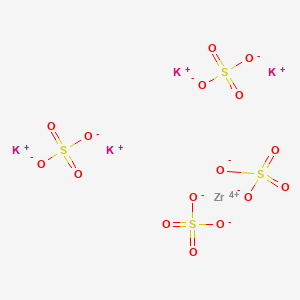![molecular formula C18H10N2OS2 B12713485 13-phenyl-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one CAS No. 159852-71-8](/img/structure/B12713485.png)
13-phenyl-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-phenyl-8,12-dithia-1,10-diazatetracyclo[77002,7011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one is a complex heterocyclic compound
Preparation Methods
The synthesis of 13-phenyl-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one involves several steps. One of the key methods involves the reaction of 2-(2-propen-1-ylsulfanyl)aniline with cinnamoyl chloride in the presence of a base such as triethylamine in acetonitrile. This reaction forms an intermediate compound, which is then subjected to thionylation using P2S5 in dioxane to yield the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of sulfur atoms allows for oxidation reactions, which can lead to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The aromatic ring and heteroatoms in the structure make it susceptible to electrophilic and nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
13-phenyl-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its unique structure allows for the study of interactions with biological molecules, potentially leading to the development of new drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 13-phenyl-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one involves its interaction with molecular targets through its multiple rings and heteroatoms. These interactions can lead to the modulation of biological pathways, making it a potential candidate for drug development. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds include other heterocyclic systems with sulfur and nitrogen atoms, such as:
4,10-dinitro-2,6,8,12-tetraoxa-4,10-diazatetracyclo[5.5.0.03,11.05,9]dodecane: Known for its high density and unique crystal structure.
13-phenyl-9,15-dithia-2-azatricyclo[9.3.1.03,8]pentadeca-1(14),3,5,7-tetraene: Another complex heterocyclic compound with similar synthetic routes and applications.
The uniqueness of 13-phenyl-8,12-dithia-1,10-diazatetracyclo[77002,7
Properties
CAS No. |
159852-71-8 |
|---|---|
Molecular Formula |
C18H10N2OS2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
13-phenyl-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one |
InChI |
InChI=1S/C18H10N2OS2/c21-17-12-10-15(11-6-2-1-3-7-11)22-16(12)19-18-20(17)13-8-4-5-9-14(13)23-18/h1-10H |
InChI Key |
TVWTWKYSJAFYES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=C4N(C3=O)C5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


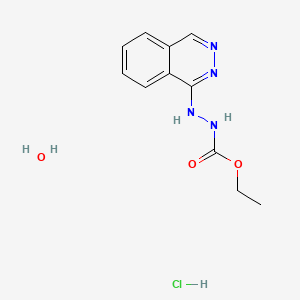
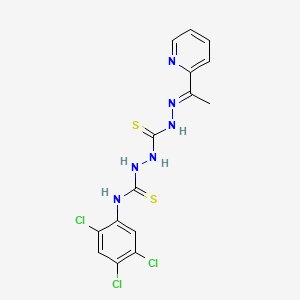
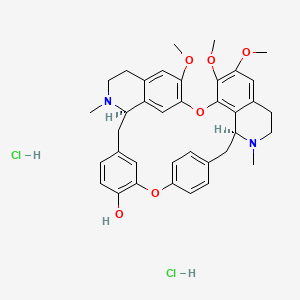

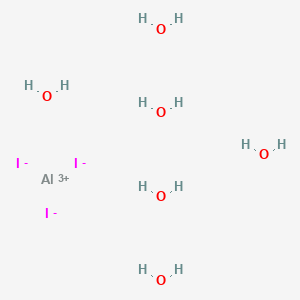
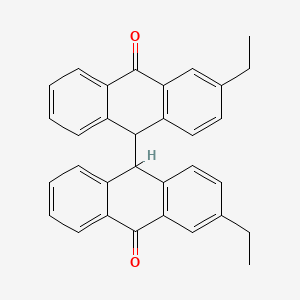
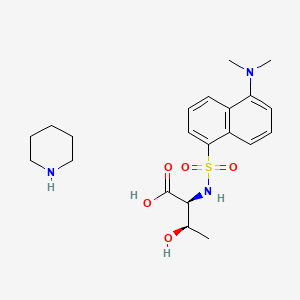
![2,5-Bis[[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy]benzenesulfonic acid;piperazine](/img/structure/B12713443.png)

